molecular formula C20H16N4 B1387246 5-Triphenylmethyl-1H-tetrazole CAS No. 109652-10-0

5-Triphenylmethyl-1H-tetrazole

Cat. No. B1387246
CAS RN: 109652-10-0
M. Wt: 312.4 g/mol
InChI Key: ABPZRLQZVHPPCT-UHFFFAOYSA-N
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Description

5-Triphenylmethyl-1H-tetrazole is a chemical compound with the molecular formula C20H16N4 and a molecular weight of 312.37 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as 5-Triphenylmethyl-1H-tetrazole, has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis .


Molecular Structure Analysis

The molecular structure of 5-Triphenylmethyl-1H-tetrazole consists of a five-membered ring with four nitrogen atoms and one carbon atom . The structure can accommodate a broad range of substituents, allowing for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving 5-Triphenylmethyl-1H-tetrazole are complex and involve multiple stages . The reaction process involves the interaction between a polymer-supported triorganotin azide and organic nitriles .


Physical And Chemical Properties Analysis

5-Triphenylmethyl-1H-tetrazole is a stable compound over a wide pH range . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Scientific Research Applications

Medicinal Chemistry: Bio-isosteric Replacement

5-Triphenylmethyl-1H-tetrazole has been utilized as a bio-isosteric replacement for carboxylic acids in medicinal chemistry. This application is significant because the tetrazole moiety can mimic the function of carboxylic acids in drug molecules, potentially leading to better pharmacokinetic properties .

Energetic Materials: Gun Propellant

The compound’s nitrogen-rich structure makes it suitable for use in energetic materials, particularly in gun propellant applications. Its high nitrogen content contributes to the generation of gases that propel projectiles .

Enzyme Inhibition

This tetrazole is known to block the action of several enzymes, including dimethylformamide dehydrogenase and quinazolinone synthase. This inhibition can be leveraged in scientific research to study enzyme functions and design enzyme inhibitors .

Bacteriostatic Activity

5-Triphenylmethyl-1H-tetrazole exhibits bacteriostatic activity, meaning it can inhibit bacterial growth without necessarily killing bacteria. This property is valuable for studying bacterial behavior and developing new antimicrobial agents .

Synthesis of Aromatic Compounds

The compound is synthesized from biphenyl and ethyl esters in the presence of a metal hydroxide catalyst. This synthesis process itself has research applications in developing new methods for preparing aromatic compounds .

Pharmacokinetics: ADME Prediction

Research into the ADME (absorption, distribution, metabolism, and excretion) properties of 5-substituted 1H-tetrazoles, including 5-Triphenylmethyl-1H-tetrazole, can provide insights into their pharmacokinetics. This is crucial for drug development as it affects the drug’s efficacy and safety profile .

Mechanism of Action

Target of Action

5-Triphenylmethyl-1H-tetrazole, also known as 5-trityl-2H-tetrazole, primarily targets a number of enzymes, including dimethylformamide dehydrogenase and quinazolinone synthase . These enzymes play crucial roles in various biochemical reactions within the cell.

Mode of Action

The compound acts by blocking the action of its target enzymes . This blocking action inhibits the normal function of these enzymes, leading to changes in the biochemical reactions they catalyze.

Biochemical Pathways

The inhibition of dimethylformamide dehydrogenase and quinazolinone synthase by 5-trityl-2H-tetrazole affects the biochemical pathways these enzymes are involved in . .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , which might suggest some degree of metabolic stability for 5-trityl-2H-tetrazole.

Result of Action

The primary result of the action of 5-trityl-2H-tetrazole is the inhibition of its target enzymes, leading to a bacteriostatic activity . This means the compound can inhibit the growth of bacteria by interfering with their metabolic processes.

Action Environment

The action, efficacy, and stability of 5-trityl-2H-tetrazole can be influenced by various environmental factors. For instance, it has been shown to exhibit inhibitive effects against copper-alloy corrosion in a 3 wt% NaCl environment . .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

5-trityl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)20(19-21-23-24-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPZRLQZVHPPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652277
Record name 5-(Triphenylmethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Triphenylmethyl-1H-tetrazole

CAS RN

109652-10-0
Record name 5-(Triphenylmethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109652-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Triphenylmethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Tetrazole, 5-(triphenylmethyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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